molecular formula C13H13AuClP B1591536 Chloro(methyldiphenylphosphine)gold(I) CAS No. 38686-38-3

Chloro(methyldiphenylphosphine)gold(I)

Cat. No.: B1591536
CAS No.: 38686-38-3
M. Wt: 432.63 g/mol
InChI Key: CAOYFWWUVVBZOV-UHFFFAOYSA-M
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Description

Chloro(methyldiphenylphosphine)gold(I) is a transition metal catalyst with an empirical formula of C13H13AuClP . It has a molecular weight of 432.64 . It is used as a reactant for the synthesis of bis(alkynethiolate)gold(I) derivatives and cinylgold(I) phosphane complexes .


Chemical Reactions Analysis

Chloro(methyldiphenylphosphine)gold(I) is known to participate in the oxidative addition of iodine to gold(I) complexes . It also plays a role in the formation of three-coordinate gold(I) complexes .


Physical and Chemical Properties Analysis

Chloro(methyldiphenylphosphine)gold(I) is a solid substance with a melting point of 116-118 °C . Its molecular weight is 432.64 .

Scientific Research Applications

Crystal Structure and Molecular Complexes

Chloro(methyldiphenylphosphine)gold(I) and its analogs have been extensively studied for their crystal structures. Angermaier et al. (1994) analyzed the crystal structures of related gold(I) phosphine complexes, revealing linear axes in the molecular complexes and different aggregation behaviors due to the steric requirements of phosphines (Angermaier, Zeller, & Schmidbaur, 1994). Elder et al. (1981) discovered nearly regular tetrahedral geometry in a gold(I)-phosphine complex, showing symmetry in all Au-P bond lengths and nearly tetrahedral angles (Elder, Zeiher, Onady, & Whittle, 1981).

Synthesis and Pharmacological Applications

Significant work has been done on synthesizing chloro(methyldiphenylphosphine)gold(I) complexes and exploring their potential pharmacological applications. Wang et al. (2017) reported an efficient approach for the synthesis of chloro(organophosphine) gold(I) complexes, highlighting the potential of these compounds in pharmaceutical applications, such as the synthesis of the antiarthritic drug auranofin (Wang, Mi, Wang, & Yang, 2017).

Crystal and Molecular Structures

Research on the crystal and molecular structures of chloro(methyldiphenylphosphine)gold(I) and its variants has provided insights into their properties. Hussain (1986) determined the crystal and molecular structures of chloro(triphenylphosphineselenide)gold(I), one of the few known examples of linear gold(I) complexes having an Au-Se linkage (Hussain, 1986).

Reactions and Bonding

The study of reactions involving chloro(methyldiphenylphosphine)gold(I) complexes is crucial for understanding their chemical behavior. Colacio et al. (1989) investigated the interaction of chloro(triphenylphosphine)gold(I) with oxopurine derivatives under basic conditions, elucidating the molecular structure and bonding of the resulting complexes (Colacio, Romerosa, Ruiz, Román, Gutiérrez-Zorrilla, & Martínez-Ripoll, 1989).

Structural Isomerism in Clusters

Ligare et al. (2017) revealed structural isomerism in ligated gold clusters, showing that phosphine ligated Au8 clusters adopt more extended type structures with increasing exchange of methyldiphenylphosphine for triphenylphosphine. This highlights the ligand-dependent structure-property relationships critical to applications in catalysis and photovoltaics (Ligare, Baker, Laskin, & Johnson, 2017)

Mechanism of Action

Properties

IUPAC Name

chlorogold;methyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13P.Au.ClH/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;/h2-11H,1H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOYFWWUVVBZOV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578174
Record name Chlorogold--methyl(diphenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38686-38-3
Record name Chlorogold--methyl(diphenyl)phosphane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38686-38-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chloro(methyldiphenylphosphine)gold(I)
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Chloro(methyldiphenylphosphine)gold(I)

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